An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science.
Chemical Identity and Properties
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of two trifluoromethyl groups on one phenyl ring and an amine group on the other. These structural features impart unique electronic and physicochemical properties that are highly sought after in the design of novel bioactive molecules and functional materials.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 444143-45-7[1][2][3][4] |
| Molecular Formula | C₁₄H₉F₆N[1][2] |
| IUPAC Name | 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine |
| Synonyms | 4-(3,5-Bis(trifluoromethyl)phenyl)aniline |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 305.22 g/mol |
| Appearance | Light yellow to brown solid |
| Storage Temperature | 2-8°C |
Synthesis
The primary synthetic route to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[5][6][7] In this case, a suitably protected 4-haloaniline is coupled with 3,5-bis(trifluoromethyl)phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine. Optimization of reaction conditions may be necessary.
Materials:
-
4-Bromoaniline (or a protected derivative)
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4-bromoaniline (1.0 eq), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine.
Biological Significance and Applications in Drug Development
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[8] The 3',5'-bis(trifluoromethyl)phenyl motif is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors and antibacterial agents.[9][10]
While direct biological studies on 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine are limited, its structural similarity to known kinase inhibitors suggests its potential to modulate key signaling pathways involved in cell proliferation, survival, and differentiation. The MAPK/ERK and PI3K/Akt pathways are common targets for such compounds and are frequently dysregulated in cancer.
Potential Modulation of Kinase Signaling Pathways
Derivatives of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine could potentially act as inhibitors of various protein kinases within the MAPK/ERK and PI3K/Akt signaling cascades. Inhibition of these pathways can lead to the suppression of tumor growth and induction of apoptosis.
Safety Information
A safety data sheet for 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine indicates that it is fatal if swallowed and causes serious eye damage.[11] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| H300: Fatal if swallowed[11] | P264: Wash thoroughly after handling.[11] |
| H318: Causes serious eye damage[11] | P270: Do not eat, drink or smoke when using this product.[11] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] | |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405: Store locked up.[11] | |
| P501: Dispose of contents/container in accordance with local regulations.[11] |
Conclusion
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of the bis(trifluoromethyl)phenyl moiety suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents, particularly kinase inhibitors. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. 3',5'-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-YLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. [1,1'-Biphenyl]-4-amine, 3',5'-bis(trifluoromethyl)-;444143-45-7 [abichem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. molbase.com [molbase.com]
- 5. diva-portal.org [diva-portal.org]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemicalbook.com [chemicalbook.com]
